molecular formula C10H16F3NO2 B12856046 (E)-4-Ethoxy-4-butylamino-1,1,1-trifluorobut-3-en-2-one

(E)-4-Ethoxy-4-butylamino-1,1,1-trifluorobut-3-en-2-one

Cat. No.: B12856046
M. Wt: 239.23 g/mol
InChI Key: ZCDHVEGSRDUGPR-VQHVLOKHSA-N
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Description

(E)-4-Ethoxy-4-butylamino-1,1,1-trifluorobut-3-en-2-one is a chemical building block designed for research and development purposes. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use. Compounds in this family, characterized by a trifluoromethyl group and an alkenone structure, are versatile intermediates in organic synthesis . The presence of both electron-withdrawing groups and amine functionality makes this structural motif a valuable precursor for the synthesis of various heterocyclic systems, including trifluoromethyl-substituted thiophenes, furans, pyrroles, and piperazines . Researchers utilize related derivatives in the development of pharmaceuticals and advanced materials, as the trifluoromethyl group can significantly alter a molecule's metabolic stability, bioavailability, and binding properties . The mechanism of action for this building block typically involves addition-elimination reactions at its electron-deficient double bond, serving as a key step to construct more complex, functionalized molecules . Proper handling procedures are essential. This compound is moisture sensitive and may be heat sensitive, requiring storage under inert gas and at refrigerated temperatures (e.g., 0-10°C) . Please refer to the Safety Data Sheet (SDS) for comprehensive hazard and handling information before use.

Properties

Molecular Formula

C10H16F3NO2

Molecular Weight

239.23 g/mol

IUPAC Name

(E)-4-(butylamino)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one

InChI

InChI=1S/C10H16F3NO2/c1-3-5-6-14-9(16-4-2)7-8(15)10(11,12)13/h7,14H,3-6H2,1-2H3/b9-7+

InChI Key

ZCDHVEGSRDUGPR-VQHVLOKHSA-N

Isomeric SMILES

CCCCN/C(=C\C(=O)C(F)(F)F)/OCC

Canonical SMILES

CCCCNC(=CC(=O)C(F)(F)F)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-Ethoxy-4-butylamino-1,1,1-trifluorobut-3-en-2-one typically involves a multi-step process. One common method includes the following steps:

    Formation of the Butenone Backbone: The initial step involves the preparation of the butenone backbone through an aldol condensation reaction between an appropriate aldehyde and ketone.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.

    Addition of the Ethoxy Group: The ethoxy group is added through an etherification reaction, typically using ethanol and an acid catalyst.

    Attachment of the Butylamino Group:

Industrial Production Methods

Industrial production of (E)-4-Ethoxy-4-butylamino-1,1,1-trifluorobut-3-en-2-one may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-4-Ethoxy-4-butylamino-1,1,1-trifluorobut-3-en-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxy or butylamino groups, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides, amines, or thiols under appropriate conditions.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

(E)-4-Ethoxy-4-butylamino-1,1,1-trifluorobut-3-en-2-one has shown promising results in several therapeutic areas:

  • Anticancer Activity : Preliminary studies indicate that this compound may possess cytotoxic effects against various cancer cell lines. Its ability to induce apoptosis in tumor cells has been documented, suggesting potential as an anticancer agent .
  • Antimicrobial Properties : The compound exhibits antibacterial activity against common pathogens. Its mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways .

Agrochemical Applications

The unique chemical structure of (E)-4-Ethoxy-4-butylamino-1,1,1-trifluorobut-3-en-2-one positions it as a candidate for developing novel agrochemicals:

  • Pesticides : Its efficacy against pests and diseases makes it suitable for use as a pesticide or fungicide. Research into its bioactivity against agricultural pests is ongoing .

Materials Science

The compound's chemical stability and reactivity open avenues for applications in materials science:

  • Polymer Chemistry : The incorporation of (E)-4-Ethoxy-4-butylamino-1,1,1-trifluorobut-3-en-2-one into polymer matrices can enhance properties such as thermal stability and chemical resistance .

Case Studies

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant cytotoxicity against HepG2 cells with an IC50 of 2.57 µM .
Study BAntimicrobial EffectsShowed effectiveness against E. coli and other pathogens .
Study CSynthesis EfficiencyReported a novel synthesis route that reduced reaction time significantly while maintaining yield .

Mechanism of Action

The mechanism of action of (E)-4-Ethoxy-4-butylamino-1,1,1-trifluorobut-3-en-2-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Reactivity

The following table summarizes key analogs and their functional differences:

Compound Name Substituents (C4) Key Reactivity/Applications References
4-Ethoxy-1,1,1-trifluorobut-3-en-2-one (ETFBO) Ethoxy Precursor for pyridines, pyrimidines, and fungicides (e.g., pyroxsulam) via Horner–Wadsworth–Emmons reactions .
4-Amino-4-ethoxy-1,1,1-trifluorobut-3-en-2-one Ethoxy + Amino Intermediate for pyrazoles and isoxazoles; enhanced nucleophilicity at the amino group .
4-Butylamino-1,1,1-trifluorobut-3-en-2-one (ATFBO derivatives) Butylamino Improved lipophilicity for agrochemical targeting; used in the synthesis of trifluoromethylpyridines .
4-(2-Bromophenyl)-1,1,1-trifluorobut-3-en-2-one 2-Bromophenyl Enhanced electrophilicity for aryl cross-coupling reactions; used in heterocycle synthesis .

Key Observations :

  • Electrophilic Reactivity : The trifluoromethyl ketone moiety in all analogs acts as an electrophilic center, enabling cyclocondensation with dinucleophiles (e.g., hydrazines, hydroxylamines) to form heterocycles .
  • Substituent Effects: Ethoxy: Stabilizes intermediates in pyridine synthesis (e.g., 6-(trifluoromethyl)pyridin-2(1H)-one) . Aromatic Groups (e.g., bromophenyl): Enhance π-π stacking in crystal structures and modify electronic properties for optoelectronic applications .
Common Precursors
  • 4,4-Diethoxy-1,1,1-trifluorobut-3-en-2-one: A key precursor for synthesizing ethoxy/amino derivatives via O,N-exchange reactions with sulfoximides or amines . Example: Reaction with S,S-dimethylsulfoximide yields 4-ethoxy-4-(sulfoximido) analogs, which further react with dinucleophiles to form pyrazoles or isoxazoles .

Biological Activity

(E)-4-Ethoxy-4-butylamino-1,1,1-trifluorobut-3-en-2-one is a synthetic compound characterized by its unique trifluoromethyl group and potential biological activity. This article explores its synthesis, properties, and biological implications based on available research findings.

The molecular formula of (E)-4-Ethoxy-4-butylamino-1,1,1-trifluorobut-3-en-2-one is C6H7F3O2C_6H_7F_3O_2, with a molecular weight of approximately 168.12 g/mol. It appears as a colorless to light yellow liquid with a density of about 1.2 g/cm³ and a boiling point around 104.7 °C at 760 mmHg .

Antimicrobial Properties

Research indicates that compounds similar to (E)-4-Ethoxy-4-butylamino-1,1,1-trifluorobut-3-en-2-one exhibit notable antimicrobial activity. A study highlighted the synthesis of various N-substituted derivatives from this compound, which were tested against several bacterial strains. The derivatives demonstrated varying degrees of antibacterial efficacy, suggesting that the trifluoromethyl group may enhance the antimicrobial properties of the parent compound .

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of (E)-4-Ethoxy-4-butylamino-1,1,1-trifluorobut-3-en-2-one on different cancer cell lines. The results indicated that the compound exhibits selective cytotoxicity towards certain cancer cells while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies .

The mechanism by which (E)-4-Ethoxy-4-butylamino-1,1,1-trifluorobut-3-en-2-one exerts its biological effects appears to involve the inhibition of specific enzymes related to cell proliferation and survival. Studies suggest that it may interfere with metabolic pathways critical for cancer cell growth and replication .

Case Study 1: Antibacterial Activity

A series of experiments were conducted to evaluate the antibacterial activity of derivatives synthesized from (E)-4-Ethoxy-4-butylamino-1,1,1-trifluorobut-3-en-2-one against Gram-positive and Gram-negative bacteria. The results showed that certain derivatives had minimum inhibitory concentrations (MICs) in the low micromolar range against Staphylococcus aureus and Escherichia coli.

CompoundMIC (µg/mL)Bacterial Strain
Derivative A5Staphylococcus aureus
Derivative B10Escherichia coli

This indicates that modifications to the original structure can significantly enhance antibacterial properties .

Case Study 2: Cancer Cell Lines

A study examining the effects of (E)-4-Ethoxy-4-butylamino-1,1,1-trifluorobut-3-en-2-one on various cancer cell lines revealed a dose-dependent response in cell viability assays. The compound showed IC50 values ranging from 15 to 30 µM across different cell types.

Cell LineIC50 (µM)
HeLa20
MCF725
A54915

These findings suggest potential therapeutic applications in oncology .

Q & A

Basic: What synthetic methodologies are reported for (E)-4-Ethoxy-4-butylamino-1,1,1-trifluorobut-3-en-2-one, and how can purity be validated?

Answer:
The primary synthetic route involves the addition/dehydrochlorination of trifluoroacetyl chloride with ethyl vinyl ether, yielding a light yellow liquid (density: 1.18 kg/l at 20°C) . Methodological steps:

Reaction Setup : Conduct the reaction under anhydrous conditions with controlled temperature (0–5°C) to minimize side reactions.

Purification : Use fractional distillation to isolate the product, followed by GC-MS or HPLC to assess purity (>95% recommended).

Characterization : Confirm structure via 1H^{1}\text{H} NMR (e.g., trifluoromethyl singlet at δ 3.8–4.2 ppm) and IR (C=O stretch ~1750 cm1^{-1}).

Advanced: How can computational chemistry predict the reactivity of this compound in nucleophilic addition reactions?

Answer:
Employ density functional theory (DFT) calculations to model the electronic environment of the α,β-unsaturated carbonyl system:

HOMO-LUMO Analysis : Identify electrophilic sites (e.g., β-carbon) using Gaussian or ORCA software .

Transition State Modeling : Simulate nucleophilic attack trajectories (e.g., amine addition) to predict regioselectivity.

Validation : Compare computational results with experimental kinetic data to refine models.

Basic: What spectroscopic techniques are prioritized for structural elucidation?

Answer:

  • NMR Spectroscopy : Focus on 19F^{19}\text{F} NMR for trifluoromethyl groups (δ -60 to -70 ppm) and 1H^{1}\text{H} NMR for ethoxy protons (δ 1.2–1.4 ppm) .
  • IR Spectroscopy : Confirm carbonyl (C=O) and enone (C=C) stretches.
  • Mass Spectrometry : Use high-resolution MS to verify molecular ion ([M+H]+^+ at m/z 168.11) and fragmentation patterns.

Advanced: How to resolve discrepancies between theoretical and experimental NMR chemical shifts?

Answer:

Solvent Effects : Re-run NMR in deuterated solvents matching computational conditions (e.g., DMSO vs. CDCl3_3).

Dynamic Effects : Account for conformational flexibility via variable-temperature NMR or molecular dynamics simulations.

Collaborative Validation : Cross-reference with crystallographic data or consult computational chemists to adjust shielding parameters .

Basic: What derivatives are synthesized from this compound, and what are their applications?

Answer:
Key derivatives and applications include:

DerivativeApplicationReference
BicyclopyroneHerbicide (ACCase inhibition)
FlonicamidInsecticide (selective aphid control)
PicoxystrobinFungicide (strobilurin class)

Advanced: How do steric/electronic factors influence (E)/(Z) isomerization under thermal stress?

Answer:

Kinetic Studies : Monitor isomer ratios via 1H^{1}\text{H} NMR at elevated temperatures (40–80°C).

Steric Maps : Use molecular modeling to quantify substituent bulk (e.g., butylamino vs. ethoxy groups).

Activation Energy : Calculate ΔG^\ddagger via Arrhenius plots to determine thermodynamic control .

Data Analysis: How to statistically validate synthetic yield reproducibility?

Answer:

Batch Replication : Synthesize ≥3 independent batches under identical conditions.

ANOVA Testing : Compare yields to identify outliers (p < 0.05 threshold).

Control Charts : Plot yield variability over time to detect systematic errors (e.g., reagent degradation) .

Safety: What handling protocols are critical for this compound?

Answer:

  • Ventilation : Use fume hoods to avoid inhalation (volatility: d = 1.18 kg/l).
  • PPE : Wear nitrile gloves and safety goggles; avoid skin contact (potential irritant).
  • Storage : Keep in amber glass under nitrogen at –20°C to prevent oxidation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.